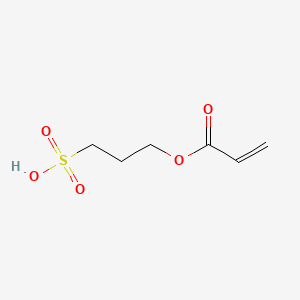
3-Sulfopropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Sulfopropyl acrylate is synthesized through the polymerization of acrylic monomers. The process involves UV-initiated polymerization in the presence of cross-linking agents such as N, N′-methylenebisacrylamide. This method is user-friendly, cost-efficient, and proceeds in an aqueous environment under atmospheric conditions without the use of heavy metal catalysts .
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing it with other monomers like N-isopropyl acrylamide to create thermoresponsive super water absorbent hydrogels and superporous hydrogels. These hydrogels are used in various applications, including wound infection models and superabsorbent materials .
Análisis De Reacciones Químicas
Types of Reactions: 3-Sulfopropyl acrylate undergoes various chemical reactions, including polymerization and cross-linking. It is commonly used in the synthesis of hydrogels, where it reacts with other monomers to form cross-linked polymer networks .
Common Reagents and Conditions: The polymerization process typically involves the use of UV light as an initiator and cross-linking agents like N, N′-methylenebisacrylamide. The reactions are carried out in an aqueous environment under atmospheric conditions .
Major Products Formed: The primary products formed from these reactions are hydrogels with unique properties such as high water absorbency, thermoresponsiveness, and superporosity. These hydrogels are used in various applications, including biomedical and industrial fields .
Aplicaciones Científicas De Investigación
3-Sulfopropyl acrylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Sulfopropyl acrylate involves its ability to introduce polar sites into polymer chains. This property enhances the hydrophilicity and water absorbency of the resulting hydrogels. The compound’s sulfo group interacts with water molecules, allowing the hydrogels to retain large amounts of water .
Comparación Con Compuestos Similares
- 2-Acrylamido-2-methylpropane sulfonic acid
- Sodium styrene sulfonate
- Potassium 3-sulphonatopropyl acrylate
Comparison: 3-Sulfopropyl acrylate is unique due to its ability to form highly absorbent and thermoresponsive hydrogels. Compared to similar compounds, it offers better water absorbency and stability in aqueous environments. Its ability to introduce polar sites into polymer chains makes it a valuable compound in various applications .
Propiedades
Número CAS |
39121-78-3 |
|---|---|
Fórmula molecular |
C6H10O5S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
3-prop-2-enoyloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10) |
Clave InChI |
NYUTUWAFOUJLKI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


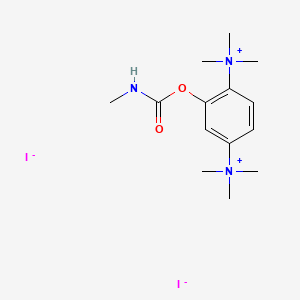


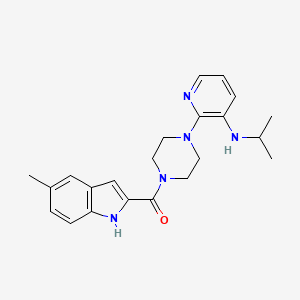
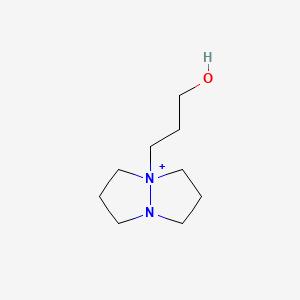
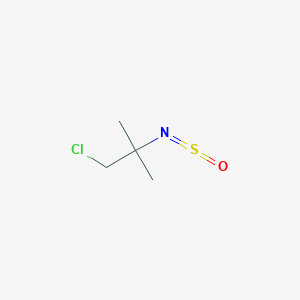
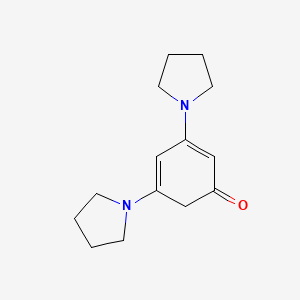

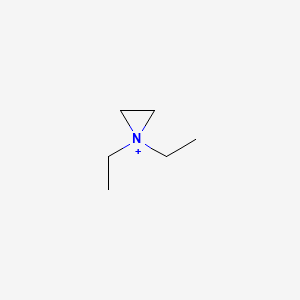
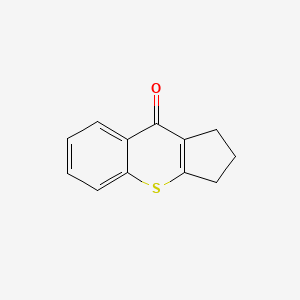
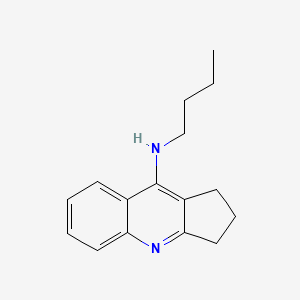
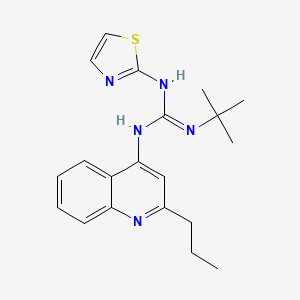

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
